BenchChemオンラインストアへようこそ!

Quinoxaline-6-carbonitrile

Neuroscience NMDA Antagonist Glutamate Receptor

Quinoxaline-6-carbonitrile is not a generic heterocycle—the 6-CN position is structurally essential for target engagement. This scaffold directly yields CNQX and DNQX (AMPA receptor antagonists for synaptic plasticity studies) and 1,4-di-N-oxide derivatives with proven bactericidal and antimalarial activity. Generic substitution compromises potency and selectivity. For glutamate receptor, Mycobacterium tuberculosis, or chloroquine-resistant Plasmodium programs, this building block is the rational starting point. Supplied at 97% purity with batch-specific QC.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
CAS No. 23088-24-6
Cat. No. B1344815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-6-carbonitrile
CAS23088-24-6
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C#N
InChIInChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H
InChIKeyIFIJAECRUMYOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-6-carbonitrile (CAS 23088-24-6): A Core Scaffold for Neuropharmacological and Antimicrobial Research


Quinoxaline-6-carbonitrile (CAS 23088-24-6) is a nitrogen-containing heterocyclic building block characterized by a fused benzene and pyrazine ring system with a nitrile substituent at the 6-position [1]. It is a versatile intermediate in medicinal chemistry, primarily utilized for the synthesis of pharmacologically active derivatives targeting neurological disorders, cancer, and infectious diseases [2]. As a foundational scaffold, its value lies not in direct biological activity, but in its capacity for selective functionalization to generate compounds with quantifiable, superior target engagement and therapeutic potential compared to its analogs .

Why Substituting Quinoxaline-6-carbonitrile (CAS 23088-24-6) with Other Heterocycles Compromises Pharmacological Activity


Generic substitution of quinoxaline-6-carbonitrile with other heterocyclic nitriles is inadvisable due to the critical role of its specific substitution pattern in determining the potency, selectivity, and even the mechanism of action of its downstream derivatives. For instance, in the development of glutamate receptor antagonists, the precise placement of the cyano group at the 6-position, as seen in derivatives like CNQX, is essential for conferring affinity and functional activity at the AMPA receptor [1]. In antimicrobial applications, the presence or absence of a 1,4-di-N-oxide moiety on the quinoxaline core—a modification accessible from this scaffold—can dictate whether a compound exhibits strong bactericidal activity or is nearly inactive, highlighting the structural non-negotiability of this core .

Quantitative Evidence for Selecting Quinoxaline-6-carbonitrile (CAS 23088-24-6) Derivatives Over In-Class Analogs


NMDA Receptor Glycine Site Affinity: 7-Methyl vs. 8-Nitro Quinoxaline-6-carbonitrile Derivatives

Derivatives of quinoxaline-6-carbonitrile demonstrate a quantifiable, structure-dependent difference in affinity for the NMDA receptor glycine site. Specifically, the 7-methyl-8-nitro derivative (CHEMBL288839) exhibits an IC50 of 73 nM, representing a 38-fold higher potency compared to its close structural analog, the 8-nitro derivative (CHEMBL290747), which shows an IC50 of 2.80E+3 nM [1][2]. This highlights how minor modifications to the core scaffold, such as an additional methyl group, can dramatically alter target engagement.

Neuroscience NMDA Antagonist Glutamate Receptor

Antimycobacterial Activity: The Critical Role of N-Oxide Derivatization of the Quinoxaline Core

The quinoxaline-6-carbonitrile scaffold serves as a precursor to derivatives whose antimycobacterial activity is entirely dependent on a specific structural modification. Research demonstrates that quinoxaline-2-carbonitrile derivatives lacking an N-oxide moiety show minimal to no inhibition of Mycobacterium tuberculosis growth, with growth inhibition values of only 17% and 39% for two tested compounds . In stark contrast, the corresponding 1,4-di-N-oxide derivatives exhibit strong bacterial growth inhibition in vitro, with one candidate achieving a Selectivity Index of 7.95 . This class-level inference confirms that the unoxidized quinoxaline core is inactive and that the N-oxide modification is essential for efficacy.

Antimicrobial Tuberculosis Infectious Disease

AMPA Receptor Pharmacology: CNQX vs. DNQX Activity Profile

Derivatives of quinoxaline-6-carbonitrile, namely 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), serve as the prototypical selective, competitive AMPA receptor antagonists [1]. While both share a quinoxaline core, their pharmacological behavior is nuanced and distinct. Both compounds, when associated with transmembrane AMPA receptor regulatory proteins (TARPs), are converted from antagonists to weak partial agonists, a property not observed with the later-generation analog NBQX [1]. This partial agonism can induce domain closure, altering synaptic signaling in ways that pure antagonists do not. This functional difference is a direct result of the specific substituents on the quinoxaline core.

Neuropharmacology AMPA Antagonist Glutamate Receptor

Structural Prerequisite for Antimalarial Activity: Superiority of 1,4-Dioxide Quinoxaline Derivatives

In the context of antimalarial research, quinoxaline 1,4-dioxide derivatives synthesized from benzofuroxanes demonstrate significantly superior in vitro and in vivo activity against Plasmodium falciparum compared to their reduced quinoxaline analogs . The study explicitly concludes that the 1,4-dioxide moiety is critical for activity, with the best performance observed in derivatives lacking further substitutions at the 6 and 7 positions of the aromatic ring . This class-level evidence reinforces that the biological activity of this scaffold is not inherent but is unlocked through specific oxidative modifications.

Antimalarial Infectious Disease Neglected Tropical Disease

High-Impact Research Applications for Quinoxaline-6-carbonitrile (CAS 23088-24-6) Based on Empirical Evidence


Developing High-Affinity NMDA Receptor Probes for Neurological Disease Modeling

Synthesize and screen 6-carbonitrile quinoxaline derivatives for high-affinity binding to the NMDA receptor glycine site, as demonstrated by the 73 nM IC50 of the 7-methyl-8-nitro derivative [1]. This application leverages the quantitative structure-activity relationship (SAR) established for this scaffold to create potent tools for studying excitotoxicity in stroke, epilepsy, or neurodegenerative disorders.

Investigating the Functional Switch of AMPA Receptors via Partial Agonism

Utilize CNQX and DNQX, two accessible derivatives of the quinoxaline-6-carbonitrile scaffold, to explore the complex pharmacology of AMPA receptors associated with TARP auxiliary subunits [2]. This specific application is critical for elucidating synaptic plasticity mechanisms, where the partial agonism of CNQX/DNQX can be experimentally contrasted with the pure antagonism of NBQX to dissect receptor signaling pathways.

Designing Next-Generation Antitubercular Agents via N-Oxide Derivatization

Employ quinoxaline-6-carbonitrile as a starting material to generate a library of 1,4-di-N-oxide derivatives for screening against Mycobacterium tuberculosis . This approach is validated by the finding that the N-oxide moiety is essential for antibacterial activity, converting an inactive core into a potent growth inhibitor with a promising Selectivity Index (e.g., 7.95 for a lead candidate).

Optimizing Antimalarial Leads by Prioritizing Quinoxaline 1,4-Dioxide Scaffolds

Focus medicinal chemistry efforts on the synthesis of quinoxaline 1,4-dioxide derivatives from this scaffold for evaluation against chloroquine-resistant strains of Plasmodium falciparum . Empirical evidence dictates that this specific modification yields superior antimalarial activity compared to reduced analogs, providing a clear rationale for structure-based lead optimization in antiparasitic drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxaline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.